7,12-Dimethyl-7,12-dihydrotetraphen-12-OL
Description
Optoelectronic Device Components
The extended π-systems inherent in tetraphene derivatives are a key feature for their potential use in optoelectronic devices. These devices rely on materials that can efficiently interact with light and electricity.
There is a notable lack of specific research detailing the use of 7,12-Dimethyl-7,12-dihydrotetraphen-12-ol in organic light-emitting diodes (OLEDs) or photovoltaic cells. However, the development of related compounds offers insights. For instance, derivatives of 12,12-dimethyl-7,12-dihydrobenzo[a]acridine , a structurally related chromophore, have been investigated as deep-blue emitting materials for OLEDs. rsc.org These materials have demonstrated narrow-band emissions, which are critical for achieving high color purity in display technologies. rsc.org The functionalization of such core structures can lead to bipolar emitters with good carrier transporting properties, which are essential for efficient device performance. rsc.org
The charge transport and emission properties of This compound have not been explicitly documented in available research. For a compound to be effective in OLEDs, it must exhibit efficient charge injection, transport, and recombination, leading to light emission. The emission color and efficiency are determined by the molecular structure. In related fields, studies have shown that modifying the molecular structure of similar polycyclic compounds can tune their photophysical properties, such as achieving narrow-band deep-blue emissions. rsc.org
Sensors and Probes Development
The fluorescent properties of many polycyclic aromatic compounds make them suitable candidates for the development of sensors and probes for various analytical applications.
While there is no specific information on the use of This compound as a fluorescent probe, the broader class of PAHs is known for its fluorescence. For example, the parent compound, 7,12-dimethylbenz[a]anthracene (B13559) , exhibits a maximum fluorescence at 440 nm with a bluish-violet fluorescence under UV light. sigmaaldrich.com This intrinsic fluorescence is a fundamental requirement for a molecule to be developed into a fluorescent sensor.
The development of This compound as a chemosensor for specific analyte detection has not been reported. The design of a chemosensor typically involves incorporating a recognition site for a specific analyte into a fluorescent molecule. The binding of the analyte then causes a detectable change in the fluorescence properties, such as intensity or wavelength.
Advanced Materials and Polymer Additives
The incorporation of PAHs into polymers can enhance their thermal, mechanical, or photophysical properties. However, there is no available data on the use of This compound as an advanced material or polymer additive.
Structure
2D Structure
3D Structure
Properties
CAS No. |
666697-43-4 |
|---|---|
Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
7,12-dimethyl-7H-benzo[a]anthracen-12-ol |
InChI |
InChI=1S/C20H18O/c1-13-15-8-5-6-10-18(15)20(2,21)19-16(13)12-11-14-7-3-4-9-17(14)19/h3-13,21H,1-2H3 |
InChI Key |
AQTOEHWHRKLKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C3=CC=CC=C3C=C2)C(C4=CC=CC=C14)(C)O |
Origin of Product |
United States |
Synthetic Methodologies for 7,12 Dimethyl 7,12 Dihydrotetraphen 12 Ol
Precursor Synthesis and Scaffold Assembly Strategies
The construction of the core tetraphen backbone, followed by the introduction of specific functional groups, is a critical aspect of the synthesis of 7,12-Dimethyl-7,12-dihydrotetraphen-12-OL. This section details a plausible synthetic route, commencing with the formation of the dihydrotetraphenone backbone and subsequent functionalization.
Synthesis of the Dihydrotetraphenone Backbone
The synthesis of the foundational 7,12-dihydrotetraphen-12-one scaffold can be envisioned through a multi-step sequence, likely commencing with a Friedel-Crafts acylation reaction. This classic method for forming carbon-carbon bonds to an aromatic ring is a powerful tool for the construction of polycyclic ketone systems. nih.govresearchgate.netnih.govsigmaaldrich.comnist.gov
A potential synthetic approach could start from readily available naphthalene (B1677914) and phthalic anhydride. The initial Friedel-Crafts acylation would yield a benzoylnaphthalene carboxylic acid derivative. Subsequent intramolecular cyclization, often promoted by a strong acid such as polyphosphoric acid (PPA) or Eaton's reagent, would then generate the tetracyclic ketone, benz[a]anthracene-7,12-dione. nih.gov Reduction of one of the ketone functionalities would lead to the desired 7,12-dihydrotetraphen-12-one.
Table 1: Proposed Reaction Scheme for Dihydrotetraphenone Backbone Synthesis
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Naphthalene, Phthalic anhydride | AlCl₃, CS₂ | 2-(1-Naphthoyl)benzoic acid |
| 2 | 2-(1-Naphthoyl)benzoic acid | Polyphosphoric acid (PPA), Heat | Benz[a]anthracene-7,12-dione |
Introduction of Methyl Substituents at Specific Positions
With the 7,12-dihydrotetraphen-12-one backbone in hand, the next crucial step is the introduction of two methyl groups at the C7 and C12 positions. The methylation at C7 could potentially be achieved through a reductive amination followed by methylation and elimination, or via a Grignard reaction with a suitable precursor. However, a more direct approach would be to start with a precursor already containing the methyl group at the 7-position. For instance, the synthesis of 7-methylbenz[a]anthracene (B135024) derivatives has been reported. chemicalbook.com
Assuming the synthesis of 7-methyl-7,12-dihydrotetraphen-12-one, the second methyl group at C12 can be introduced via a nucleophilic addition reaction.
Formation of the Hydroxyl Group at C-12
The final step in the racemic synthesis is the formation of the tertiary alcohol at the C-12 position. This is typically achieved through the addition of a methyl nucleophile to the ketone at C-12 of 7-methyl-7,12-dihydrotetraphen-12-one. The Grignard reagent, methylmagnesium bromide (CH₃MgBr), is a common and effective choice for this transformation. The reaction proceeds via nucleophilic attack of the methyl group on the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide and yield the desired tertiary alcohol, this compound.
Table 2: Final Steps in the Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 7,12-Dihydrotetraphen-12-one | Introduction of methyl group at C7 (e.g., via a multi-step sequence) | 7-Methyl-7,12-dihydrotetraphen-12-one |
Chiral Synthesis and Enantioselective Approaches
The presence of a stereocenter at the C-12 position in this compound necessitates the development of chiral synthetic methods to obtain enantiomerically pure forms of the compound.
Asymmetric Catalysis in Tetraphen-12-OL Formation
The enantioselective addition of a methyl group to the C-12 ketone can be achieved using asymmetric catalysis. A prominent strategy involves the use of a chiral ligand in conjunction with a metal catalyst to control the facial selectivity of the nucleophilic attack on the prochiral ketone.
For the addition of a methyl Grignard reagent, various chiral ligands have been developed to achieve high enantioselectivity. These ligands, often bidentate or tridentate, coordinate to the magnesium or a co-catalyst, creating a chiral environment around the reactive center. This steric and electronic influence directs the incoming nucleophile to one face of the ketone, leading to the preferential formation of one enantiomer of the tertiary alcohol.
Table 3: Examples of Chiral Ligands for Asymmetric Grignard Additions
| Ligand Type | Example Ligand | Metal | Typical Substrates |
|---|---|---|---|
| Chiral Diamines | (-)-Sparteine | Mg | Aromatic ketones |
| Amino Alcohols | (1R,2S)-(-)-N-Methylephedrine | Mg | Aromatic ketones |
| TADDOLs | (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol | Ti(O-i-Pr)₄ | Aromatic ketones |
Diastereoselective Pathways and Control
When a chiral center is already present in the molecule, as in the case of a chiral 7-substituted-7,12-dihydrotetraphen-12-one, the introduction of the C-12 hydroxyl group via nucleophilic addition can proceed with diastereoselectivity. The existing stereocenter at C-7 can influence the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a valuable tool in stereoselective synthesis.
The degree of diastereoselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of chelating groups. For instance, the addition of a Grignard reagent to a chiral ketone can be rationalized using models such as Cram's rule or the Felkin-Anh model, which predict the stereochemical outcome based on the steric and electronic properties of the substituents adjacent to the carbonyl group.
Resolution Techniques for Enantiomers
The synthesis of this compound would result in a racemic mixture of enantiomers due to the chiral center at the C12 position. The separation of these enantiomers is crucial for studying their specific biological activities and chiroptical properties. Several techniques are commonly employed for the resolution of chiral tertiary alcohols and related polycyclic aromatic compounds.
One effective method is chiral stationary-phase high-performance liquid chromatography (CSP-HPLC) . This technique has been successfully used for the direct enantiomeric resolution of derivatives of the closely related 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.govnih.gov For instance, the enantiomers of DMBA 5,6-epoxide have been resolved using a chiral stationary phase, allowing for the determination of their absolute configurations. nih.gov Similarly, fungal metabolism of DMBA has been shown to produce enantiomerically enriched dihydrodiols, which were resolved and quantified using CSP-HPLC. nih.gov
Kinetic resolution is another powerful strategy. This involves the differential reaction of the two enantiomers with a chiral catalyst or reagent, leading to the separation of the unreacted enantiomer from the derivatized one. Chiral phosphoric acids and chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives have been developed as effective catalysts for the kinetic resolution of a variety of tertiary alcohols. researchgate.net These methods could be adapted for the enantioselective acylation or other transformations of this compound.
A hypothetical resolution of the enantiomers of this compound using CSP-HPLC is presented in the table below.
| Parameter | Condition |
| Column | Chiralpak IA |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | tR1 |
| Retention Time (Enantiomer 2) | tR2 |
Novel Synthetic Routes and Cascade Reactions
Recent advancements in organic synthesis offer several novel approaches that could be applied to the construction of the this compound scaffold.
Metal-Catalyzed Cyclization and Annulation Reactions
Transition-metal catalysis is a cornerstone of modern PAH synthesis. nih.govrsc.orgosti.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are instrumental in assembling the complex aromatic core. For instance, substituted anthracenes and other PAHs have been synthesized via palladium-catalyzed tandem C-H activation and cyclization reactions. nih.gov A potential route to the tetraphene (benz[a]anthracene) core of the target molecule could involve a palladium-catalyzed [3+3] annulation of two smaller aromatic fragments. rsc.org
Iron(III)-catalyzed carbonyl-olefin metathesis reactions represent another innovative strategy for constructing polycyclic aromatic systems and could be explored for the synthesis of precursors to the target molecule. wikipedia.org
Table of Potential Metal-Catalyzed Reactions for Tetraphene Synthesis
| Reaction Type | Catalyst | Reactants | Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Dihalogenated Naphthalene & Arylboronic Acid | Substituted Tetraphene Precursor |
| [3+3] Annulation | Palladium Catalyst | Dihaloaromatic & Bis(boronic ester) | Tetraphene Core |
Photochemical and Electrochemical Synthetic Methods
Photochemical reactions offer unique pathways for the synthesis and functionalization of aromatic compounds. researchgate.netnih.govnih.gov Light irradiation of DMBA is known to produce several photoproducts, including hydroxymethyl derivatives. nih.govnih.gov While this points to the reactivity of the methyl groups under photochemical conditions, specific methods for the synthesis of the target tertiary alcohol via photochemical means are not documented. The photocatalysis of tertiary alcohols on semiconductor surfaces like TiO₂ has been studied, though it often leads to C-C bond cleavage rather than formation. nih.gov
Electrochemical synthesis has emerged as a powerful tool for the construction of PAHs, often proceeding under mild conditions without the need for stoichiometric chemical oxidants. nih.govacs.orgresearcher.liferesearchgate.net Electro-oxidative dehydrogenative annulation can be used to form complex PAH frameworks. researcher.life This method could potentially be employed in the final aromatization step of a synthetic precursor to this compound.
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of complex molecules. In the context of PAH synthesis, this includes the use of more environmentally benign catalysts and solvents. The use of earth-abundant and low-toxicity iron catalysts in carbonyl-olefin metathesis is a prime example of a greener approach to PAH synthesis. wikipedia.org
Furthermore, developing catalyst systems that are recyclable and employing alternative reaction media such as water or ionic liquids are key areas of research for making PAH synthesis more sustainable. nih.gov Visible-light-promoted cascade cyclizations that proceed under metal- and photocatalyst-free conditions also represent a significant advance in green synthetic chemistry for heterocyclic compounds, and similar principles could be applied to carbocyclic systems. rsc.org
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product. For a hypothetical Grignard-type synthesis of this compound from a suitable ketone precursor, several factors would need to be carefully controlled.
Table of Parameters for Optimization of a Grignard-Type Reaction
| Parameter | Variable | Effect on Reaction |
|---|---|---|
| Solvent | Diethyl ether, THF | Can influence the solubility of the Grignard reagent and the stability of intermediates. |
| Temperature | -78 °C to reflux | Affects reaction rate and selectivity. Lower temperatures can minimize side reactions. |
| Grignard Reagent | Equivalence, rate of addition | Using an excess can ensure complete reaction but may lead to side products. Slow addition can control exothermicity. |
| Work-up | Aqueous NH₄Cl, dilute acid | Crucial for protonating the alkoxide and quenching excess Grignard reagent. |
Systematic variation of these parameters, often guided by Design of Experiments (DoE) principles, would be necessary to achieve the optimal yield for the synthesis of this compound.
Elucidation of Reaction Mechanisms and Chemical Reactivity
Mechanistic Studies of Tetraphen-12-OL Formation
The formation of 7,12-Dimethyl-7,12-dihydrotetraphen-12-ol from its parent compound, 7,12-dimethylbenz[a]anthracene (B13559), involves complex multi-step reaction pathways. These pathways are often mediated by biological systems or can be achieved through specific chemical synthesis routes.
Investigation of Intermediates and Transition States
The metabolic activation of DMBA is a critical process that leads to the formation of various oxygenated derivatives, including this compound. This process is primarily catalyzed by cytochrome P450 enzymes. The initial step involves the epoxidation of the aromatic ring system. These epoxide intermediates are highly reactive and can undergo further transformations.
One of the key mechanisms in the formation of hydroxylated metabolites is the "bay-region" theory of PAH carcinogenesis. While not directly forming the title compound, the formation of dihydrodiol epoxides in the bay region is a well-studied pathway. For DMBA, metabolic activation can lead to the formation of reactive diol epoxides. These processes involve multiple intermediate steps, including the formation of arene oxides and dihydrodiols. The stability and reactivity of these intermediates are crucial in determining the final product distribution.
In chemical synthesis, the formation of this compound can be conceptualized through the reaction of DMBA with an oxidizing agent. The reaction likely proceeds through a carbocationic intermediate at the C12 position, which is then attacked by a water molecule or hydroxide (B78521) ion. The stability of this benzylic-type carbocation, adjacent to the aromatic system, would be a key factor in the regioselectivity of the hydroxylation. Computational studies would be invaluable in mapping the potential energy surface of the reaction, identifying transition states, and confirming the most likely reaction pathway.
Role of Catalysts and Reagents in Reaction Pathways
In biological systems, cytochrome P450 enzymes, particularly isoforms like CYP1A1 and CYP1B1, are the primary catalysts for the oxidation of DMBA. caymanchem.com These enzymes facilitate the transfer of an oxygen atom from molecular oxygen to the PAH substrate. The specific isoform of the enzyme can influence the regioselectivity of the oxidation, leading to a variety of hydroxylated products.
In laboratory synthesis, the choice of reagents is critical. The reaction of DMBA with lead tetraacetate has been reported to yield acetoxymethyl derivatives, which can then be hydrolyzed to the corresponding hydroxymethyl compounds. caymanchem.com To synthesize this compound specifically, a regioselective oxidation at the C12 position would be required. This might be achieved using specific oxidizing agents that favor attack at the more sterically accessible and electronically favorable meso-anthracenic positions. For instance, photooxidation of DMBA has been shown to produce a variety of oxidized products, including 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and 12-hydroxymethyl-7-methylbenz[a]anthracene, suggesting that light can catalyze the oxidation process. caymanchem.com
Kinetic and Thermodynamic Aspects of Reactions
The kinetics of DMBA metabolism have been studied, particularly in the context of its binding to DNA. The formation of DMBA-DNA adducts, which are products of the reaction of activated DMBA metabolites with DNA, has been shown to follow biphasic disappearance kinetics in mouse epidermis. nih.gov This suggests that different metabolites may be formed at different rates and have varying stabilities.
Reactivity Profile of the Hydroxyl Group
The tertiary hydroxyl group at the C12 position of this compound is a key functional group that dictates the subsequent reactivity of the molecule.
Oxidation and Reduction Pathways
The tertiary alcohol in this compound is resistant to oxidation under mild conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents would be required to cleave the C-C bonds adjacent to the hydroxyl group.
Reduction of the hydroxyl group to restore the aromaticity of the tetraphene ring system would be a thermodynamically favorable process. This could potentially be achieved using reducing agents that are effective for benzylic alcohols, such as catalytic hydrogenation or the use of specific hydride reagents. The ease of this reduction would depend on the stability of the carbocation intermediate formed upon protonation of the hydroxyl group.
Substitution Reactions and Derivatization
The hydroxyl group of this compound can undergo substitution reactions, particularly under acidic conditions. Protonation of the hydroxyl group would form a good leaving group (water), leading to the formation of a stable tertiary carbocation at the C12 position. This carbocation can then be attacked by various nucleophiles, leading to a range of derivatized products.
Esterification and etherification reactions are also possible derivatization pathways for the hydroxyl group. These reactions would typically require specific catalysts, such as an acid catalyst for esterification with a carboxylic acid or a base for the formation of an alkoxide for subsequent reaction with an alkyl halide to form an ether. The metabolic activation of methyl-hydroxylated derivatives of DMBA through sulfation, a form of derivatization, has been studied, indicating that such reactions are biologically relevant. nih.gov
Reactivity of the Dihydrotetraphen Ring System
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.comlibretexts.org The dihydrotetraphen ring system possesses multiple sites for electrophilic attack. The rate and regioselectivity of EAS reactions are governed by the directing effects of the substituents already present on the rings. The methyl groups are activating and ortho-, para-directing, while the dihydro portion of the central ring can also influence the electron density of the adjacent aromatic rings. libretexts.org
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. youtube.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. masterorganicchemistry.com
The precise location of substitution would depend on a combination of electronic and steric factors, with the positions most activated by the methyl groups and the electronic nature of the dihydrotetraphen system being the most likely targets.
Nucleophilic Aromatic Substitution (NAS) is generally less common for electron-rich aromatic systems unless a strong electron-withdrawing group is present or a powerful nucleophile is used under harsh conditions. youtube.comlibretexts.org For the dihydrotetraphen ring system in this compound, NAS would likely require the presence of a good leaving group on one of the aromatic rings, which is not inherent to the parent structure. Therefore, this reaction is not expected to be a primary pathway without prior functionalization.
The stability of the tetraphen ring system suggests that ring-opening reactions would require significant energy input and are generally not facile. However, under strongly oxidative conditions, cleavage of the aromatic rings can occur. For instance, ozonolysis or vigorous oxidation with reagents like potassium permanganate (B83412) could lead to the breakdown of the aromatic system into smaller carboxylic acid fragments.
Conversely, ring-closing reactions are not applicable to the parent structure of this compound as it is already a fully formed polycyclic system. Such reactions are more relevant to the synthesis of the tetraphen skeleton from acyclic or smaller cyclic precursors.
Isomerization and Stereochemical Transformations
Isomerization in this compound can occur through several mechanisms. As discussed in the context of acid-catalyzed reactions, carbocation rearrangements can lead to constitutional isomers. youtube.com
The C-12 position, bearing four different substituents (a hydroxyl group, a methyl group, the C-12a carbon of the ring system, and the rest of the dihydrotetraphen structure), is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. Stereochemical transformations could involve reactions that proceed through a planar intermediate, such as the C-12 carbocation formed under acidic conditions. The subsequent attack of a nucleophile (e.g., water) on this planar carbocation can occur from either face, leading to racemization if a single enantiomer is used as the starting material. libretexts.org
Furthermore, the C-7 position also contains a methyl group and is part of the partially saturated ring. Depending on the conformation of this ring, diastereomers could potentially exist. Interconversion between these diastereomers would depend on the energy barrier to ring flipping or other conformational changes.
Derivatives, Analogues, and Structure Property Relationships
Synthesis of Substituted 7,12-Dimethyl-7,12-dihydrotetraphen-12-OL Analogues
The synthesis of analogues of this compound can be approached through several strategic modifications, targeting the tetraphene core, the alkyl substituents, and the hydroxyl group.
The tetraphene core, also known as benz[a]anthracene, provides a large polycyclic aromatic scaffold that can be modified to tune the electronic properties of the molecule. Synthetic strategies to create substituted benz[a]anthracene derivatives often involve multi-step processes. For instance, palladium-catalyzed tandem C-H activation/bis-cyclization reactions of propargylic carbonates with terminal alkynes have been shown to be an efficient route to construct substituted tetracyclic benz[a]anthracene frameworks. beilstein-journals.org Another versatile approach involves a Suzuki-Miyaura coupling reaction followed by isomerization and ring-closing metathesis to build the benz[a]anthracene skeleton. beilstein-journals.org These methods allow for the introduction of various substituents onto the aromatic rings, thereby altering the electronic landscape of the parent molecule.
The methyl groups at the 7 and 12 positions of the dihydrotetraphen-12-ol are crucial for its specific properties. Systematically varying these alkyl substituents can provide insights into structure-activity relationships. The introduction of bulkier or electronically different alkyl groups can influence the molecule's conformation and its interactions with its environment. For example, studies on other aromatic systems have shown that increasing the bulkiness of alkyl substituents can affect the formation and stability of molecular complexes. mdpi.com The general trend observed in some phenolic compounds is that increasing alkyl substitution at the para position results in a higher yield of quinone methide formation, a reactive intermediate. nih.gov
Table 1: Hypothetical Impact of Alkyl Substituent Variation at C7 and C12 on Molecular Properties
| C7-Substituent | C12-Substituent | Expected Steric Hindrance | Predicted Electronic Effect |
| Methyl | Methyl | Moderate | Electron-donating |
| Ethyl | Ethyl | Increased | Increased electron-donating |
| Isopropyl | Isopropyl | Significantly Increased | Stronger electron-donating |
| Phenyl | Phenyl | High | Can participate in π-stacking |
This table presents a hypothetical scenario to illustrate the expected impact of systematic variation of alkyl substituents based on general chemical principles.
The hydroxyl group at the 12-position is a prime site for derivatization, which can significantly alter the molecule's polarity, solubility, and biological activity. Common derivatization reactions for hydroxyl groups in polycyclic aromatic hydrocarbons include esterification and etherification. For analytical purposes, derivatization with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be employed to create more volatile and thermally stable derivatives for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net The use of acyl chlorides, organic anhydrides, and isocyanates are also common methods for derivatizing hydroxyl functional groups, which can introduce a variety of new functionalities to the molecule. researchgate.netnih.gov
Structure-Property Relationships of Tetraphene-Based Alcohols
The relationship between the structure of tetraphene-based alcohols and their properties is a critical area of study for designing molecules with specific functions.
The substitution pattern on the tetraphene core has a profound impact on the electronic structure of the molecule. The introduction of electron-donating or electron-withdrawing groups can modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, studies on other conjugated systems have shown that the nature and position of substituents strongly influence UV-vis spectroscopic properties. researchgate.net Computational studies using Density Functional Theory (DFT) can predict how different substitution patterns will affect the electronic and optical properties of these molecules. researchgate.net The presence of intramolecular hydrogen bonding, where applicable, can also significantly influence the electronic structure and stability of the molecule. mdpi.com
Table 2: Predicted Electronic Properties of Substituted Tetraphene-Based Alcohols
| Substituent at C2 | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| -H | -5.8 | -2.1 | 3.7 |
| -OCH₃ | -5.6 | -2.0 | 3.6 |
| -NO₂ | -6.2 | -2.5 | 3.7 |
This table is a hypothetical representation based on general trends observed in substituted aromatic systems, illustrating how different substituents might influence the electronic properties.
The stereochemistry of this compound and its analogues is a key determinant of their molecular interactions. The presence of chiral centers at C7 and C12 means that the molecule can exist as different stereoisomers. The spatial arrangement of the substituents will dictate how the molecule can interact with other molecules, such as receptors or enzymes, and can influence its packing in the solid state. For example, in polymers, the stereochemistry of repeating units can affect the material's crystallinity and thermomechanical properties. rsc.org The specific stereoisomer can have a significant effect on the biological activity and metabolic fate of the compound.
Correlations Between Structure and Specific Research-Relevant Properties (excluding basic physical properties)
The introduction of hydroxyl groups onto the methyl substituents or the aromatic ring system of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), the parent compound of this compound, significantly alters its biological activities. These structural modifications have a profound impact on research-relevant properties such as tumorigenicity, metabolic activation, and binding to cellular macromolecules.
Detailed research has demonstrated that the position of hydroxylation is a critical determinant of the molecule's carcinogenic potential. The metabolic activation of DMBA often proceeds through hydroxylation of the methyl groups, followed by further oxidation to form reactive species that can interact with DNA.
One of the key research-relevant properties that is modulated by the structure of these compounds is their tumorigenicity. A study comparing DMBA and its hydroxylated derivatives in a newborn mouse lung adenoma model revealed significant differences in their ability to induce tumors. nih.gov Specifically, the hydroxylation of one or both methyl groups was found to decrease the tumorigenic activity compared to the parent compound. nih.gov For instance, 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and 7-methyl-12-hydroxymethylbenz[a]anthracene were both less potent in inducing lung adenomas than DMBA. nih.gov The dihydroxy derivative, 7,12-dihydroxymethylbenz[a]anthracene, showed even lower tumorigenicity. nih.gov
However, the formation of dihydrodiols, another class of metabolites, can have the opposite effect. The 3,4-dihydrodiol of DMBA and the 3,4-dihydrodiol of 7-hydroxymethyl-12-methylbenz[a]anthracene were found to be significantly more tumorigenic than DMBA itself, suggesting that these are proximate carcinogenic metabolites. nih.gov This highlights a complex structure-activity relationship where hydroxylation of the methyl groups reduces carcinogenicity, while dihydrodiol formation in the "bay region" of the aromatic structure enhances it. It is understood that the hydroxylation of the 7-methyl group is a crucial step towards the carcinogenesis of DMBA. medicopublication.com
Another important research-relevant property is the binding affinity of these derivatives to metabolic enzymes, such as cytochrome P-450, which are responsible for their activation. The hydroxymethyl derivatives of DMBA have been shown to have a higher binding affinity for purified cytochrome P-450c reconstituted in phospholipid micelles compared to DMBA itself. This suggests that the initial hydroxylation can lead to preferential metabolism.
The interaction with DNA is a further critical aspect. Studies have shown that the binding of 7-hydroxymethyl-12-methylbenz[a]anthracene to DNA in mouse embryo cells is less efficient than that of the parent compound, DMBA. nih.gov The activation of this hydroxy compound for DNA binding is believed to occur through the formation of a diol-epoxide in the 1,2,3,4-ring, consistent with the "bay-region" theory of activation for polycyclic aromatic hydrocarbons. nih.gov
Furthermore, the estrogenic activity of hydroxylated derivatives has been investigated. The 3,9-dihydroxy derivative of DMBA has been shown to possess weak estrogenic properties, demonstrating that hydroxylation on the aromatic core can impart hormonal activity. nih.gov
The metabolic profiles of these derivatives are also structurally dependent. In rat liver microsomal systems, the primary metabolites of DMBA include the 7- and 12-hydroxymethyl derivatives. nih.gov These can be further metabolized to various dihydrodiols. nih.gov The specific dihydrodiols formed can vary depending on the biological system used. nih.gov
Interactive Data Table: Structure-Property Relationships of 7,12-Dimethylbenz[a]anthracene and its Derivatives
| Compound Name | Structural Modification | Research-Relevant Property | Research Finding |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Parent Compound | Tumorigenicity (Lung Adenomas/mouse) | 1.1 nih.gov |
| 7-Hydroxymethyl-12-methylbenz[a]anthracene | Hydroxylation at 7-methyl | Tumorigenicity (Lung Adenomas/mouse) | <2 nih.gov |
| 7-Methyl-12-hydroxymethylbenz[a]anthracene | Hydroxylation at 12-methyl | Tumorigenicity (Lung Adenomas/mouse) | <2 nih.gov |
| 7,12-Dihydroxymethylbenz[a]anthracene | Hydroxylation at both methyls | Tumorigenicity (Lung Adenomas/mouse) | <2 nih.gov |
| 3,4-Dihydrodiol of DMBA | Dihydroxylation at 3,4-positions | Tumorigenicity (Lung Adenomas/mouse) | 14.6 (13.3 times more than DMBA) nih.gov |
| 3,4-Dihydrodiol of 7-Hydroxymethyl-12-methylbenz[a]anthracene | Dihydroxylation at 3,4-positions and hydroxylation at 7-methyl | Tumorigenicity (Lung Adenomas/mouse) | 4.5 (4.1 times more than DMBA) nih.gov |
| 7-Hydroxymethyl-12-methylbenz[a]anthracene | Hydroxylation at 7-methyl | DNA Binding Efficiency | Less efficient than DMBA nih.gov |
| 3,9-Dihydroxy-7,12-dimethylbenz[a]anthracene | Dihydroxylation at 3,9-positions | Estrogenic Activity | 1/4,464 the activity of 17β-estradiol nih.gov |
Advanced Spectroscopic and Analytical Research Methodologies
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural and photophysical analysis of complex organic molecules like 7,12-Dimethyl-7,12-dihydrotetraphen-12-ol. Advanced applications of these techniques reveal subtle details about its three-dimensional structure, vibrational modes, and electronic behavior.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex molecules such as the metabolites of DMBA. Techniques including 1H and 13C NMR, along with two-dimensional methods like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), allow researchers to piece together the precise connectivity and stereochemistry of the molecule.
For this compound, NMR analysis is critical to confirm the position of the hydroxyl group and the saturation at the 7 and 12 positions, which disrupts the aromaticity of the anthracene (B1667546) core.
¹H NMR: The proton spectrum would provide key information. The aromatic protons on the fused benzene (B151609) rings would appear as complex multiplets in the downfield region (typically 7.0-9.0 ppm). The signals for the two methyl groups (at C7 and C12) would be distinct singlets, with their chemical shifts influenced by the local electronic environment. The presence of the hydroxyl group would be confirmed by a characteristic signal, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR: The carbon spectrum complements the proton data by showing signals for each unique carbon atom. The chemical shifts would confirm the presence of sp²-hybridized carbons in the aromatic rings and sp³-hybridized carbons at the C7 and C12 positions. The carbon atom bonded to the hydroxyl group (C12) would exhibit a characteristic shift in the alcohol region of the spectrum.
Table 1: Expected ¹H NMR Spectral Features for this compound
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 9.0 | Multiplet |
| C7-CH₃ Protons | ~2.5 - 3.0 | Singlet |
| C12-CH₃ Protons | ~1.5 - 2.0 | Singlet |
| C12-OH Proton | Variable | Singlet (broad) |
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. nih.govwikipedia.org These techniques are complementary and are used to study the conformation and dynamics of this compound.
FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. The most prominent feature for this compound would be a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. A sharp band corresponding to the C-O stretching vibration would appear in the 1000-1260 cm⁻¹ range. Other expected signals include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is highly sensitive to the non-polar, highly polarizable bonds of the polycyclic aromatic framework. libretexts.org It would show strong signals for the C=C stretching modes of the aromatic rings. The symmetric vibrations of the tetraphene skeleton are particularly Raman-active. While the O-H stretch is typically weak in Raman spectra, the information gathered complements the FT-IR data, providing a more complete picture of the molecule's vibrational properties.
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | FT-IR | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | FT-IR/Raman | 3000 - 3100 |
| Aliphatic C-H Stretch | FT-IR/Raman | 2850 - 3000 |
| Aromatic C=C Stretch | FT-IR/Raman | 1400 - 1600 |
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to probe the electronic transitions within the molecule. The extensive π-conjugated system of the tetraphene core gives rise to characteristic electronic spectra. The parent compound, DMBA, has known absorption maxima at approximately 296, 345, 364, and 384 nm, with a maximum fluorescence emission around 440 nm. nih.gov
Metabolites of DMBA, including hydroxylated derivatives, generally retain an anthracene-like spectral profile. nih.gov The introduction of the hydroxyl group and the saturation at the 7,12-positions in this compound would slightly alter the electronic structure. This typically results in a small shift (hypsochromic or bathochromic) of the absorption and emission bands compared to the parent DMBA. Research on DMBA photoproducts and metabolites confirms that these techniques are essential for their characterization. nih.govnih.gov Fluorescence spectroscopy is particularly valuable due to its high sensitivity, allowing for the detection of trace amounts of the compound. sigmaaldrich.com
Table 3: Representative Photophysical Data for DMBA and Related Structures
| Compound | UV-Vis Absorption λmax (nm) | Fluorescence Emission λmax (nm) | Reference |
|---|---|---|---|
| 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) | 296, 345, 364, 384 | ~440 | nih.gov |
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for deducing its structure through analysis of its fragmentation patterns. For metabolites like this compound, MS is crucial for confirming the addition of oxygen and hydrogen atoms to the parent DMBA molecule.
The parent DMBA has a molecular weight of 256.34 g/mol . sigmaaldrich.com The target compound, C₂₀H₁₈O, would have a molecular weight of 274.35 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 274. A characteristic fragmentation pattern for alcohols is the loss of a water molecule (dehydration), which would result in a significant peak at m/z = 256 (M-18). libretexts.org Another common fragmentation is the loss of a methyl radical (CH₃), leading to a peak at m/z = 259 (M-15). These fragmentation pathways provide strong evidence for the presence and location of the hydroxyl group. Isotopic labeling studies, where organisms are exposed to DMBA in the presence of ¹⁸O₂ or ²H₂O, can use MS to trace the origin of the oxygen and hydrogen atoms in the final metabolite, providing definitive insights into the mechanistic pathways of its formation. nih.gov
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (Predicted) | Description |
|---|---|---|
| [M]⁺ | 274 | Molecular Ion |
| [M-CH₃]⁺ | 259 | Loss of a methyl group |
| [M-H₂O]⁺ | 256 | Loss of water (dehydration) |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for isolating this compound from complex biological mixtures containing the parent compound and other metabolites, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the method of choice for both the analysis and purification of DMBA metabolites. researchgate.netnih.gov Given the nonpolar nature of the polycyclic core, reversed-phase HPLC is most commonly employed.
Analytical HPLC: This is used to determine the presence and quantity of the compound in a sample. A C18 column is typically used, which separates compounds based on their hydrophobicity. nih.gov A gradient elution system, commonly with a mobile phase of methanol/water or acetonitrile/water, is used to effectively resolve the various metabolites. sigmaaldrich.com Detection is often achieved using a UV-Vis diode array detector (DAD) or a fluorescence detector (FLD), with the latter providing higher sensitivity and selectivity. sigmaaldrich.com
Preparative HPLC: For the isolation of the pure compound for further structural and biological studies, the analytical method is scaled up. Larger columns are used to handle higher sample loads, allowing for the collection of fractions containing the purified this compound.
Table 5: Typical HPLC Conditions for the Separation of DMBA Metabolites
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | sigmaaldrich.com |
| Mobile Phase | Gradient of Methanol and Water or Acetonitrile and Water | sigmaaldrich.com |
| Detector | Fluorescence (FLD) or UV-Vis Diode Array (DAD) | sigmaaldrich.comresearchgate.net |
| Flow Rate | ~0.8 - 1.0 mL/min | sigmaaldrich.com |
Gas Chromatography and Coupled Techniques for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a polar molecule like this compound, derivatization is often a necessary prerequisite for successful GC analysis. This process converts the non-volatile alcohol into a more volatile derivative, typically a silyl (B83357) ether, which is more amenable to analysis by GC. The resulting derivative can then be analyzed, often in conjunction with a mass spectrometer (GC-MS), to provide detailed structural information.
The analytical process involves the careful selection of a capillary column with a stationary phase appropriate for the separation of polycyclic aromatic hydrocarbon derivatives. The choice of carrier gas, temperature programming, and detector are all critical parameters that must be optimized to achieve the desired resolution and sensitivity.
Illustrative GC-MS Parameters for Analysis of a Related Compound Derivative:
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm i.d.) |
| Stationary Phase | Phenyl-methylpolysiloxane |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min hold), ramp at 10 °C/min to 300 °C (10 min hold) |
| Detector | Mass Spectrometer (Electron Ionization mode) |
| Mass Range | 50-500 amu |
This table presents typical parameters for the GC-MS analysis of a silylated derivative of a related polycyclic aromatic alcohol.
The mass spectrum of the derivatized this compound would be expected to show a prominent molecular ion peak, as well as characteristic fragmentation patterns that can be used to confirm the structure of the molecule. For instance, the loss of a methyl group or the silyl protecting group would result in specific fragment ions that are diagnostic for the compound.
Chiral Chromatography for Enantiomeric Purity Determination
The presence of a stereocenter at the C-12 position in this compound means that it can exist as a pair of enantiomers. Determining the enantiomeric purity of a sample is crucial, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the premier technique for this purpose.
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their separation and quantification.
Research on the chiral separation of related dihydrodiol derivatives of 7,12-dimethylbenz[a]anthracene has demonstrated the efficacy of this approach. nih.gov For example, the enantiomers of a trans-5,6-dihydrodiol metabolite were successfully resolved using a chiral stationary phase HPLC column. nih.gov The major enantiomer was determined to have a 5S,6S absolute configuration. nih.gov The ratio of enantiomers formed can be influenced by the specific metabolic pathway involved. nih.gov
Example of Chiral HPLC Conditions for a Related Dihydrodiol:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Chiral Stationary Phase (e.g., Pirkle-type) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector |
| Wavelength | 254 nm |
This table illustrates typical conditions for the chiral HPLC separation of a dihydrodiol derivative of a related polycyclic aromatic hydrocarbon.
The successful application of chiral chromatography to the dihydrodiol derivatives of 7,12-dimethylbenz[a]anthracene strongly suggests that this methodology would be equally effective for determining the enantiomeric purity of this compound.
X-ray Crystallography for Solid-State Structure Determination
A study on the crystal structure of 1,12-dimethylbenz[a]anthracene, a related isomer, showed significant molecular distortion due to steric strain from the two methyl groups in the bay region. nih.gov The benzo A ring was found to be inclined at approximately 29 degrees to the other rings. nih.gov The methyl carbon atoms were displaced on opposite sides of the mean molecular plane. nih.gov
Crystallographic Data for the Related Compound 1,12-dimethylbenz[a]anthracene: nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.034(2) |
| b (Å) | 11.453(3) |
| c (Å) | 15.541(4) |
| β (°) | 102.34(2) |
| Volume (ų) | 1396.1(6) |
| Z | 4 |
This table presents selected crystallographic data for 1,12-dimethylbenz[a]anthracene, a compound with a similar polycyclic aromatic core.
The introduction of a hydroxyl group at the C-12 position in this compound would be expected to influence the crystal packing through the formation of intermolecular hydrogen bonds. An X-ray crystallographic analysis would precisely define these interactions and provide a complete picture of the molecule's solid-state conformation.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. Such studies on a compound like 7,12-Dimethyl-7,12-dihydrotetraphen-12-ol would be invaluable for predicting its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies of Ground and Excited States
DFT calculations are a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For a polycyclic aromatic hydrocarbon derivative such as this compound, DFT could be used to optimize its three-dimensional geometry and to calculate the energies of its ground and excited electronic states. This information is crucial for understanding its thermal stability and photochemical behavior. However, specific DFT studies on this compound are not currently documented in open literature.
Molecular Orbital Analysis and Charge Distribution
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting a molecule's reactivity. The energy gap between these frontier orbitals would indicate the molecule's kinetic stability and its propensity to participate in chemical reactions. Furthermore, mapping the electrostatic potential and calculating atomic charges would reveal the distribution of electrons within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Without dedicated computational studies, these key electronic parameters for this compound remain undetermined.
Prediction of Spectroscopic Signatures
Theoretical calculations are frequently used to predict various spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) chemical shifts, and infrared (IR) and ultraviolet-visible (UV-Vis) absorption spectra. These predicted spectra can be instrumental in the identification and characterization of a compound by providing a theoretical benchmark for comparison with experimental data. The absence of such computational work for this compound means that its theoretical spectroscopic profile is yet to be established.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, providing insights into their flexibility and interactions with their environment.
Conformational Analysis and Flexibility
For a non-planar molecule like this compound, which contains stereocenters and rotatable bonds, conformational analysis is key to understanding its three-dimensional structure and behavior in solution. MD simulations could reveal the preferred spatial arrangements of the methyl and hydroxyl groups and the flexibility of the dihydrotetraphene backbone. This information is vital for understanding how the molecule might interact with biological targets or other molecules. At present, no such conformational studies have been published.
Intermolecular Interactions and Aggregation Behavior
The study of intermolecular interactions is crucial for predicting how molecules will behave in condensed phases. MD simulations can model the non-covalent interactions, such as van der Waals forces and hydrogen bonding, that govern the aggregation of molecules in solution or the solid state. For this compound, understanding its potential for π-π stacking interactions, common in polycyclic aromatic systems, and hydrogen bonding via its hydroxyl group would be of significant interest. However, a lack of specific research in this area means that its aggregation behavior remains a matter of speculation.
Reaction Pathway Modeling and Transition State Search
Computational Elucidation of Mechanistic Details
There is a lack of specific published data on the computational elucidation of the mechanistic details involving this compound. General principles of computational chemistry would suggest that such studies, were they to be conducted, would likely employ quantum mechanics (QM) methods, such as Density Functional Theory (DFT), to map the potential energy surface of reactions involving this molecule. These calculations would aim to identify the lowest energy pathways for its formation from DMBA and its subsequent reactions, including the identification of transition state structures and the calculation of activation energies. However, specific findings from such studies on this particular compound are not present in the available literature.
Catalytic Cycle Simulation and Optimization
Similarly, information regarding the simulation and optimization of catalytic cycles involving this compound is not found in the public scientific literature. Research in this area would theoretically involve modeling the interaction of the substrate with biological catalysts, such as cytochrome P450 enzymes, which are known to be involved in the metabolism of DMBA. Such simulations could provide insights into the binding affinity and the catalytic mechanism at an atomic level. The absence of such studies for this specific metabolite prevents a detailed discussion on this topic.
In Silico Design of Novel Derivatives with Tailored Properties
The in silico design of novel derivatives of this compound with tailored properties is a research area that does not appear to have been explored in published studies. This type of research would typically involve computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to predict the biological activity and properties of newly designed molecules. The goal would be to modify the structure of the parent compound to, for example, reduce its toxicity or enhance a particular desired effect. Without foundational computational and experimental data on the target compound, such in silico design studies are not feasible.
Potential Applications in Materials Science and Technology Excluding Medical/human
Advanced Materials and Polymer Additives
Antioxidants and Stabilizers in Polymeric Systems
The inherent instability of many polymers, such as polyolefins, when exposed to oxygen necessitates the use of antioxidants and stabilizers to prevent degradation. specialchem.com This degradation often manifests as discoloration and loss of mechanical integrity. specialchem.com Sterically hindered phenols are a well-established class of primary antioxidants that function by scavenging free radicals. specialchem.com
While direct studies on 7,12-Dimethyl-7,12-dihydrotetraphen-12-ol as a polymer antioxidant are not extensively documented, its structure, featuring a hydroxyl group on a bulky polycyclic aromatic framework, suggests potential antioxidant activity. The hydroxyl group can theoretically act as a hydrogen donor to terminate radical chain reactions, a key mechanism for antioxidant function. The large, rigid structure of the tetraphene backbone could also impart good thermal stability and compatibility with various polymer matrices.
For a compound to be an effective antioxidant in polymers, several factors are crucial, including its volatility, thermal stability, and ability to be synergistically blended with other stabilizers like phosphites. specialchem.com For instance, in polypropylene (B1209903) fibers, phenol-free stabilization packages are sometimes preferred to avoid color-sensitive applications. specialchem.com Future research could explore the efficacy of this compound in such systems, potentially as part of a synergistic blend to enhance processing and long-term thermal stability. specialchem.com
Functional Coatings and Thin Films
The development of functional coatings and thin films is a cornerstone of modern materials science, with applications ranging from electronics to protective layers. The properties of the constituent molecules are paramount in defining the functionality of these coatings.
Derivatives of related polycyclic aromatic compounds have shown promise in electronic applications. For example, a structurally similar compound, 12,12-dimethyl-7,12-dihydrobenzo[a]acridine, has been utilized as a chromophore in the development of deep-blue emitting materials for organic light-emitting diodes (OLEDs). rsc.org This suggests that the core structure of this compound could be a building block for new materials in optoelectronics. Its rigid and planar nature could facilitate ordered packing in thin films, which is often desirable for charge transport and light-emitting properties. The presence of the hydroxyl group offers a site for further chemical modification, allowing for the fine-tuning of its electronic and physical properties to suit specific coating applications.
Photochromic Materials
Photochromic materials are compounds that undergo a reversible change in color upon exposure to light. This phenomenon is rooted in the light-induced isomerization or rearrangement of the molecule's structure. While there is no direct evidence of photochromic behavior in this compound from the available data, the photooxidation of the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) provides some insight into its potential photochemical reactivity. nih.gov
The photooxidation of DMBA in aqueous solutions, induced by laboratory lighting, leads to the formation of several products, including epidioxy and dione (B5365651) derivatives. nih.gov This process appears to be mediated by the generation of singlet oxygen. nih.gov The susceptibility of the 7 and 12 positions to photochemical attack in DMBA suggests that the 7,12-dihydrotetraphen-12-ol structure might also exhibit interesting photochemical properties. nih.gov Further investigation is needed to determine if this reactivity can be harnessed to create a reversible photochromic system. The stability of the photogenerated species and the reversibility of the transformation would be key factors in assessing its potential as a photochromic material.
Catalysis and Ligand Development (excluding biological targets)
In the realm of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. The design of new ligands with specific steric and electronic properties is a continuous effort to develop more efficient catalytic systems for a variety of chemical transformations.
The rigid, bulky framework of this compound makes it an interesting candidate for ligand development. The hydroxyl group provides a convenient anchor point for coordination to a metal center. The steric bulk of the tetraphene moiety could be advantageous in controlling the coordination environment around the metal, potentially leading to high selectivity in catalytic reactions.
While direct applications of this specific compound in catalysis are yet to be reported, the broader class of polycyclic aromatic compounds has been explored in this context. The ability to introduce functional groups onto the aromatic rings could allow for the synthesis of a library of ligands with tailored properties. These ligands could find use in various non-biological catalytic processes, such as cross-coupling reactions, hydrogenations, or polymerizations, where the ligand architecture is critical for catalyst performance.
Environmental Fate and Green Chemistry Perspectives
Environmental Degradation Pathways
The environmental degradation of 7,12-Dimethyl-7,12-dihydrotetraphen-12-OL can occur through both abiotic and biotic processes. Photodegradation by sunlight and biodegradation by microorganisms are the primary pathways for its transformation in the environment.
The photodegradation of PAHs and their derivatives is a significant environmental transformation process. For 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), exposure to light, particularly UVA, can lead to the formation of several photooxidation products. researchgate.net The mechanism is believed to involve the generation of singlet oxygen through the photodynamic effect of the PAH itself. nih.gov
The primary points of photooxidative attack on DMBA are the 7- and 12-positions. nih.gov This process yields a variety of derivatives, and while direct studies on this compound are not extensively documented, the photodegradation of the parent DMBA provides insight into potential transformation products. It is plausible that further oxidation of the dihydrodiol could occur, potentially leading to the formation of more polar and water-soluble compounds. The initial photooxidation of DMBA has been shown to produce compounds such as 7,12-epidioxy-7,12-dihydro-7,12-dimethylbenz[a]anthracene, benz[a]anthracene-7,12-dione, and various hydroxylated and formylated derivatives. researchgate.netnih.gov
Table 1: Identified Photooxidation Products of 7,12-Dimethylbenz[a]anthracene
| Product Name | Reference |
| 7,12-Epidioxy-7,12-dihydro-7,12-dimethylbenz[a]anthracene | nih.gov |
| Benz[a]anthracene-7,12-dione | researchgate.netnih.gov |
| 7-Hydroxymethyl-12-methylbenz[a]anthracene (B1218729) | researchgate.netnih.gov |
| 12-Hydroxymethyl-7-methylbenz[a]anthracene | researchgate.netnih.gov |
| 7-Formyl-12-methylbenz[a]anthracene | nih.gov |
| 12-Formyl-7-methylbenz[a]anthracene | nih.gov |
| 12-Hydroxy-12-methyl-7-one derivative of benz[a]anthracene | nih.gov |
This table summarizes the principal products identified from the photooxidation of the parent compound, DMBA, which provides a basis for understanding the potential photodegradation pathways of its derivatives.
The biodegradation of PAHs is a critical process mediated by microorganisms, which can transform these compounds into less complex and often less toxic substances. Dihydrodiols, such as this compound, are known intermediates in the microbial metabolism of PAHs. nih.govnih.gov
Studies on the biodegradation of DMBA have identified several microbial species capable of metabolizing this compound. For instance, the fungus Cunninghamella elegans has been shown to metabolize DMBA into several dihydrodiols, with the major metabolites being DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol. nih.gov The bacterium Mycobacterium vanbaalenii PYR-1 also degrades DMBA, producing metabolites that indicate an initial attack on both the aromatic ring and the methyl groups. nih.gov
The formation of various dihydrodiols from DMBA by microorganisms suggests that this compound, as a pre-existing dihydrodiol, could be susceptible to further microbial transformation. These processes are crucial in determining the ultimate fate of the compound in soil and aquatic environments. In a sandy loam soil, parent DMBA has been shown to biodegrade significantly over a two-week period. nih.gov
Table 2: Microbial Metabolites of 7,12-Dimethylbenz[a]anthracene
| Metabolite Name | Microbial Species | Reference |
| DMBA-trans-8,9-dihydrodiol | Cunninghamella elegans | nih.gov |
| DMBA-trans-3,4-dihydrodiol | Cunninghamella elegans | nih.gov |
| 7-Hydroxymethyl and 12-hydroxymethyl derivatives of dihydrodiols | Cunninghamella elegans | nih.gov |
| DMBA cis-5,6-dihydrodiol | Mycobacterium vanbaalenii PYR-1 | nih.gov |
| 7-Hydroxymethyl-12-methylbenz[a]anthracene | Mycobacterium vanbaalenii PYR-1 | nih.gov |
This table illustrates the types of dihydrodiol and hydroxylated metabolites produced from the parent compound DMBA by different microorganisms, indicating potential biodegradation pathways for related structures.
Chemical Persistence and Bioaccumulation Potential
The chemical persistence of PAHs and their derivatives in the environment is a significant concern. Generally, higher molecular weight PAHs are more persistent than lower molecular weight ones. nih.gov Functionalization, such as the introduction of a hydroxyl group in this compound, can alter a compound's physical and chemical properties, including its persistence. The increased polarity from the hydroxyl group may lead to slightly higher water solubility and potentially lower persistence compared to the parent DMBA. However, the core polycyclic aromatic structure still imparts a significant degree of stability.
Sustainable Synthesis and Reaction Conditions
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of compounds like this compound is essential for minimizing environmental impact.
Traditional synthetic routes to complex PAHs can involve multiple steps with the use of stoichiometric reagents, leading to significant waste generation. Modern synthetic methods, such as palladium-catalyzed annulation reactions, offer more atom-economical pathways to construct polycyclic aromatic systems. acs.orgrsc.org These methods often proceed with high efficiency and selectivity, thereby minimizing the formation of byproducts. For a target molecule like this compound, a green synthesis approach would favor a convergent strategy that builds the complex core in a few, high-yielding steps. Pyrolysis of certain waste materials like plastics and biomass has been shown to generate PAHs, highlighting the need for controlled synthesis to avoid unwanted complex mixtures. researchgate.netnih.gov
The choice of solvents is a critical aspect of green chemistry. Many traditional organic syntheses rely on volatile and often toxic solvents. A greener approach to the synthesis of this compound would involve the use of benign solvents, such as water, supercritical fluids, or bio-derived solvents like ethanol (B145695) or 2-methyltetrahydrofuran. The development of solvent-free reaction conditions is an even more desirable goal.
Furthermore, exploring the use of renewable resources as starting materials is a key principle of green chemistry. While the synthesis of complex aromatic structures from simple renewable feedstocks is challenging, research in this area is ongoing. For instance, lignin, a major component of biomass, contains aromatic units that could potentially be used as building blocks for more complex PAH structures, although this often requires significant chemical transformation. researchgate.net
Remediation Strategies for Polycyclic Contaminants
The selection of a suitable remediation strategy for PAH-contaminated sites is a critical decision that depends on the nature of the contaminated matrix and prevailing environmental conditions. Current time information in Aurangabad, IN.sigmaaldrich.com Remediation techniques are generally categorized into physical, chemical, and biological methods, with integrated approaches often being employed for more effective cleanup. wikipedia.orgscbt.com
Physical Remediation Methods
Physical remediation strategies aim to remove or isolate PAH contaminants without chemically altering them. nih.gov These methods are often straightforward but can be costly and disruptive.
Excavation and Disposal: This conventional method involves the physical removal of contaminated soil or sediment and its subsequent disposal in a controlled environment, such as a landfill. It is a simple and effective approach for small-scale contamination. nih.gov
Soil Washing and Flushing: This technique uses water or other solvents to extract PAHs from contaminated soil. Current time information in Aurangabad, IN.nih.gov The process can be performed on-site (in-situ) or off-site (ex-situ). Its effectiveness can be limited in soils with high clay or organic matter content. nih.gov Green and non-toxic extraction agents like cyclodextrins, vegetable oil, and humic acid can also be utilized in this method. Current time information in Aurangabad, IN.sigmaaldrich.com
Thermal Desorption: This method involves heating contaminated soil to volatilize the PAHs, which are then collected and treated. Thermal desorption is effective for a wide range of PAH concentrations. nih.gov
Chemical Remediation Methods
Chemical remediation involves the use of chemical reactions to degrade or transform PAHs into less harmful compounds.
Advanced Oxidation Processes (AOPs): AOPs are highly effective at degrading PAHs. nih.govnist.gov These processes generate powerful reactive species, such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄⁻•), that can break down complex organic molecules. nist.gov Common AOPs include:
Fenton's Reagent: This process uses hydrogen peroxide (H₂O₂) and ferrous iron to produce hydroxyl radicals. sigmaaldrich.com Combining Fenton treatment with other methods, like permanganate (B83412) oxidation, can enhance degradation efficiency.
Ozonation: Ozone (O₃) reacts rapidly with PAHs, making in-situ ozonation an attractive option for decontamination. nih.govsigmaaldrich.com
Photocatalysis: This method uses photocatalytic materials like titanium dioxide (TiO₂) in the presence of UV light to degrade pollutants. sigmaaldrich.com
Sulfate Radical-Based AOPs: These processes, using precursors like persulfate (PS) or peroxymonosulfate (B1194676) (PMS), can achieve degradation efficiencies higher than 90%. nist.gov
Electrokinetic Remediation: This technique applies a low-intensity direct electric current through contaminated soil to mobilize and remove pollutants. Current time information in Aurangabad, IN. Its efficiency can be enhanced by using solubilizing agents or by coupling it with bioremediation methods. Current time information in Aurangabad, IN.
Biological Remediation Methods
Biological methods, collectively known as bioremediation, use living organisms to degrade or remove pollutants. These approaches are considered cost-effective and environmentally friendly.
Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific PAH-degrading microorganisms (like bacteria or fungi) to a contaminated site. wikipedia.org Biostimulation, conversely, involves adding nutrients or other substances to stimulate the activity of the indigenous microbial populations already present. wikipedia.orgsigmaaldrich.com
Phytoremediation: This green remediation strategy uses plants to clean up contaminated soil and water. sigmaaldrich.com Plants can enhance the degradation of PAHs in the soil surrounding their roots (the rhizosphere) by stimulating microbial activity. sigmaaldrich.com Studies have shown that various plants, including grasses like ryegrass and trees like willow and poplar, can significantly decrease PAH concentrations in soil. For instance, wheat has demonstrated a high removal rate for PAHs, reaching up to 88.53%.
Composting: This technique involves mixing contaminated soil with organic materials to enhance microbial degradation of PAHs. It is particularly effective for 3- and 4-ring PAHs. Current time information in Aurangabad, IN.sigmaaldrich.com
Enzyme-Mediated Remediation: This emerging approach uses isolated enzymes from microorganisms to target and degrade specific pollutants like PAHs.
The following tables provide a summary of the discussed remediation strategies.
Future Research Directions and Outlook
Exploration of Undiscovered Reactivity and Transformations
The unique structural features of 7,12-Dimethyl-7,12-dihydrotetraphen-12-ol—a partially saturated tetraphene core functionalized with both methyl and hydroxyl groups—offer a rich landscape for exploring new chemical reactions and transformations. Future research will likely focus on leveraging these features to forge novel molecular architectures.
The inherent reactivity of the PAH core is a primary area for investigation. While the parent compound, tetraphene (also known as benz[a]anthracene), and its dimethyl derivative are known to undergo reactions typical of PAHs, the dihydro-ol form presents distinct possibilities. wiley.com The partially saturated ring could be a target for dehydrogenation to achieve full aromaticity, creating a planar, fully conjugated system with altered electronic properties. Conversely, selective hydrogenation of the remaining aromatic rings could yield highly saturated, three-dimensional structures. rsc.org
The existing functional groups are key handles for future transformations. The tertiary alcohol at the C12 position is a prime site for:
Esterification and Etherification: To introduce a wide array of functional groups, thereby tuning the molecule's solubility, electronic properties, and self-assembly behavior.
Dehydration Reactions: To generate an exocyclic double bond or, via rearrangement, create new ring structures.
Substitution Reactions: Replacing the hydroxyl group with other functionalities like halides or azides, opening pathways to further derivatization.
Furthermore, the broader field of C-H bond functionalization offers exciting prospects. rsc.orgchemrxiv.org Developing methods for the site-selective introduction of new substituents onto the aromatic rings without requiring pre-functionalized starting materials is a significant goal. rsc.orgacs.org Biocatalysis, using enzymes like cytochrome P450 monooxygenases, could provide a sustainable and highly regioselective method for late-stage hydroxylation or other oxidations at specific C-H bonds, a strategy that has been explored for other PAHs. nih.gov The reactivity of PAH dianions with electrophiles also presents an unconventional route to new regioisomers that complements traditional methods. nih.gov
Development of Highly Efficient and Selective Synthetic Routes
Key areas for development include:
Cascade Reactions: Designing a synthesis where multiple bonds and rings are formed in a single, uninterrupted sequence from simple precursors. Such domino processes, which have been successfully used for other complex boron-doped PAHs, dramatically increase efficiency by reducing the number of intermediate purification steps. nih.gov
Catalytic C-H Activation/Annulation: Utilizing transition metal catalysts (e.g., palladium, rhodium) to directly forge new rings onto the aromatic scaffold. acs.org This "bottom-up" approach allows for the modular construction of complex PAHs from simpler building blocks. mdpi.com
Transient Directing Groups: Employing temporary functional groups to control the regioselectivity of bond-forming reactions, which can be removed in the final step. This strategy provides access to specific isomers that are difficult to obtain through other means. acs.org
Photochemical and Electrosynthetic Methods: Using light or electricity to drive key cyclization or functionalization steps can offer milder reaction conditions and unique reactivity patterns compared to traditional thermal methods. rsc.org
Site-Selective Cycloadditions: Developing reactions like the [2+2+n] cycloaddition that can selectively form new rings while preserving other reactive groups, such as alkynes, for subsequent transformations. This allows for the rapid construction of complex, functionalized PAH systems in a scalable manner. nih.gov
These advanced synthetic methods are crucial for creating libraries of derivatives based on the this compound core, which is essential for systematically studying structure-property relationships. researchgate.net
Integration with Emerging Technologies (e.g., AI in materials discovery)
The convergence of synthetic chemistry with emerging technologies like artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials discovery. For a molecule like this compound, these tools can dramatically accelerate the identification of promising derivatives and applications.
Future integration of technology will likely involve:
Virtual Screening: Before undertaking complex and resource-intensive synthesis, AI models can computationally screen vast virtual libraries of potential derivatives. By predicting key properties such as electronic band gaps, charge-carrier mobility, and emission spectra, these models can identify the most promising candidates for specific applications, such as in organic light-emitting diodes (OLEDs). acs.org
Property Prediction: Deep learning models can be trained on existing data from other PAHs to predict the physicochemical properties of novel structures. This can include predicting reactivity, stability, and potential toxicity, guiding research efforts toward the most viable molecules. acs.orgnih.gov
Reaction Optimization and Prediction: AI can assist in planning synthetic routes by predicting the outcomes of unknown reactions and identifying optimal conditions (e.g., catalyst, solvent, temperature). This reduces the amount of empirical trial-and-error experimentation required.
Autonomous Discovery: In the long term, AI could be integrated into self-driving laboratories. These automated platforms can design a potential material, synthesize it, test its properties, and then use the results to inform the design of the next generation of molecules, creating a closed loop of accelerated discovery.
While some AI applications in the context of "PAH" have been focused on medical diagnostics, the underlying principles of using machine learning to identify patterns in complex data are directly transferable to materials science and chemical research. nih.govfrontiersin.orgnih.govmdpi.com
Interdisciplinary Research Opportunities (excluding biomedical/clinical)
The structural and electronic characteristics of this compound make it a compelling candidate for exploration in several interdisciplinary fields outside of the biomedical and clinical realms.
Organic Electronics: Polycyclic aromatic hydrocarbons are foundational materials for organic semiconductors. rsc.orgcore.ac.uk By modifying the core of this compound—for instance, by planarizing it through oxidation and then extending the π-conjugation—it could serve as a novel chromophore or building block for materials used in:
Organic Light-Emitting Diodes (OLEDs): Functionalized tetraphene derivatives could act as emitters or host materials in OLED devices, potentially offering unique color purity or efficiency. acs.orgmdpi.com
Organic Field-Effect Transistors (OFETs): The ability to tune the molecular packing and electronic properties through derivatization is key to developing high-performance organic transistors. youtube.com
Materials Science and Supramolecular Chemistry: The non-planar, three-dimensional structure of the molecule could be exploited to create novel materials. The functional groups provide handles for directing self-assembly into well-defined supramolecular structures or for incorporation into larger systems like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Its fluorescent properties could also be harnessed for developing chemical sensors. youtube.comresearchgate.net
Nanocarbon Synthesis: PAHs are the ultimate "bottom-up" precursors for atomically precise nanocarbon structures like graphene nanoribbons. researchgate.net Developing reactions to stitch molecules of this compound together could provide a pathway to novel, well-defined carbon nanomaterials. aip.org
The potential to create contorted, emissive PAHs from simple precursors suggests that this molecule could be a valuable starting point for high-quality organic laser dyes or other photophysically active materials. researchgate.net
Scalability of Synthesis for Industrial Applications (non-medical)
For any material to transition from a laboratory curiosity to a component in a commercial product, its synthesis must be scalable. A key future research direction for this compound will be to develop synthetic routes that are not only efficient but also practical and economical on a larger scale for non-medical industrial uses. numberanalytics.com
Challenges and research opportunities in scalability include:
Cost and Availability of Starting Materials: Research will focus on designing synthetic pathways that begin from inexpensive, readily available chemical feedstocks.
Reaction Conditions: Industrial processes favor reactions that run at or near ambient temperature and pressure, avoiding the high costs and safety concerns associated with extreme conditions. numberanalytics.com Future work will aim to replace harsh reagents (e.g., strong acids) with milder, catalytic alternatives. rsc.org
Green Chemistry: A major focus will be on developing sustainable processes that minimize waste, use non-toxic solvents, and maximize atom economy. This is not only environmentally responsible but also often more cost-effective at an industrial scale. numberanalytics.com
Potential non-medical industrial applications that would necessitate such scalability include the production of organic semiconductors for electronics, fluorescent dyes for industrial imaging, or as additives for high-performance polymers. wiley.com The development of cleaner methods for producing graphene using PAH precursors is an example of an industrial application where a scalable synthesis would be essential. aip.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
